molecular formula C21H23F3N6O B6454516 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2549008-60-6

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

货号: B6454516
CAS 编号: 2549008-60-6
分子量: 432.4 g/mol
InChI 键: OEKHGOFIKKURRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine ( 2549008-60-6) is a chemical compound with a molecular formula of C21H23F3N6O and a molecular weight of 432.44 g/mol . It features a calculated XLogP of 3.6 and a topological polar surface area of 66.6 Ų, indicating favorable drug-like properties for research applications . This compound is built on the imidazo[1,2-b]pyridazine scaffold, which is recognized as a privileged structure in medicinal chemistry for developing kinase inhibitors . Recent scientific investigations highlight that 6-substituted imidazo[1,2-b]pyridazine-based compounds, particularly those incorporating morpholine or piperazine groups and specific aryl substituents, function as potent, nanomolar-range inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that is constitutively upregulated in certain cancers, including multiple myeloma, and plays a critical role in regulating cell survival, inflammation, and apoptosis pathways such as NF-κB and MAPK . Inhibition of TAK1 has emerged as a promising therapeutic strategy for targeted cancer therapy . This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O/c1-20(2,3)16-13-30-18(26-16)7-5-15(27-30)19(31)29-10-8-28(9-11-29)17-6-4-14(12-25-17)21(22,23)24/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKHGOFIKKURRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound belonging to the imidazo[1,2-b]pyridazine class. Its intricate structure includes multiple heterocyclic moieties, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N9OC_{20}H_{23}N_9O with a molecular weight of approximately 405.5 g/mol. The structural complexity includes an imidazo[1,2-b]pyridazine core and a piperazine ring, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC20H23N9OC_{20}H_{23}N_9O
Molecular Weight405.5 g/mol
IUPAC Name1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The mechanisms may include:

  • Signal Transduction : Modulating pathways that regulate cellular responses.
  • Gene Expression : Influencing transcriptional activity related to various diseases.
  • Metabolic Processes : Affecting crucial metabolic pathways for cell survival and proliferation.

Biological Activity and Therapeutic Applications

Research indicates that imidazo[1,2-b]pyridazines exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that derivatives of this class can effectively inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria.

Case Studies

  • Antimycobacterial Activity : A study on substituted imidazo[1,2-b]pyridazines demonstrated that compounds with specific substitutions exhibited potent activity against Mtb. The structure-activity relationship (SAR) analysis revealed that modifications at positions C2 and C6 significantly influenced efficacy against Mtb and Mycobacterium marinum (Mm) .
    CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mm MIC90 (μg/mL)
    1aBnOPh11.51
    2aBnSPh0.50.25
    3aBnNMePh10.5
  • Receptor Binding Studies : Substituted imidazo[1,2-b]pyridazines have been identified as ligands at benzodiazepine receptor sites in rat brain membranes. These compounds displayed agonist activity, suggesting potential applications in treating anxiety and related disorders .

相似化合物的比较

Structural Features and Substituent Effects

Key Differentiators :

  • Trifluoromethylpyridinyl Group : Compared to fluorophenyl-substituted piperazines (e.g., ), the 5-(trifluoromethyl)pyridin-2-yl group introduces stronger electron-withdrawing effects, modulating the piperazine’s basicity and enhancing membrane permeability .
  • tert-Butyl Substituent : The bulky tert-butyl group at position 2 of the imidazopyridazine may hinder metabolic degradation at this site, a feature absent in analogs like PAR2 antagonist I-191 (), which has a 4-fluorophenyl group instead .

Table 1: Structural and Functional Comparison

Compound Core Structure Piperazine Substituent Key Functional Groups Molecular Weight Potential Target
Target Compound Imidazo[1,2-b]pyridazine 5-(Trifluoromethyl)pyridin-2-yl tert-Butyl, CF3 ~423.48* Kinases, GPCRs
PAR2 Antagonist I-191 () Imidazo[1,2-b]pyridazine 4-Fluorophenyl tert-Butyl, F 423.48 Protease-Activated Receptor 2
T1–T12 () Pyridazinone 2-Fluorophenyl Chloro, Hydrazone ~350–400† Serotonin/Dopamine Receptors
Carboxylic Acid 14 () Pyrimidine 2-(Trifluoromethyl)phenyl Methyl, COOH 385.3 Retinol Binding Protein 4
Compounds 7–19 () Piperazine-methanone 4-Fluorobenzyl Benzoyl, F ~300–400† Tyrosine Kinases

*Estimated based on ; †Approximate range from synthesis data.

常见问题

Basic: What are the recommended synthetic routes for 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Imidazo[1,2-b]pyridazine Core Formation : Cyclocondensation of tert-butyl-substituted precursors with aminopyridazines under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
  • Piperazine Coupling : Activation of the carbonyl group (e.g., using HATU or EDC) for amide bond formation with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. This step requires inert atmospheres (N₂/Ar) and monitoring via TLC (hexane:ethyl acetate, 1:2) .
  • Optimization Tips :
    • Use microwave-assisted synthesis to reduce reaction time for cyclocondensation .
    • Purify intermediates via column chromatography (silica gel, gradient elution) to avoid side products .

Basic: What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazo[1,2-b]pyridazine core and piperazine substitution patterns. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the trifluoromethyl group .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Basic: How do the functional groups (e.g., trifluoromethyl, tert-butyl) influence the compound’s chemical reactivity?

Methodological Answer:

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and electron-withdrawing effects, increasing electrophilicity of the pyridine ring. This group impacts solubility in lipid membranes .
  • tert-Butyl : Provides steric hindrance, protecting the imidazo[1,2-b]pyridazine core from enzymatic degradation. It also modulates lipophilicity (logP) for improved blood-brain barrier penetration .
  • Piperazine : Facilitates hydrogen bonding with biological targets (e.g., GPCRs) and improves aqueous solubility at physiological pH .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity modifications?

Methodological Answer:

  • Variable Substituent Libraries : Synthesize derivatives with substituents at the pyridazine C-2 (e.g., replacing tert-butyl with cyclopropyl) and pyridine C-5 (e.g., replacing CF₃ with Cl) .
  • Assay Selection :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™) .
    • Receptor Binding : Radioligand displacement assays (e.g., CXCR3 modulation ).
  • Data Interpretation : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values to identify pharmacophores .

Advanced: What in vitro/in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • In Vitro :
    • Hepatic Microsomes : Assess metabolic stability (half-life) using species-specific microsomes (human/rat) .
    • Caco-2 Monolayers : Measure permeability (Papp) to predict oral bioavailability .
  • In Vivo :
    • Rodent Models : Dose escalation in Sprague-Dawley rats (1–50 mg/kg) to determine MTD and plasma exposure (LC-MS/MS) .
    • Toxicogenomics : RNA-seq to identify off-target gene expression changes in liver/kidney tissues .

Advanced: How can computational methods (e.g., molecular docking) predict target interactions?

Methodological Answer:

  • Target Selection : Prioritize targets via cheminformatics (e.g., similarity to known piperazine-based kinase inhibitors) .
  • Docking Workflow :
    • Protein Preparation : Retrieve crystal structures (PDB), optimize hydrogen bonds, and define binding pockets (e.g., using AutoDock Vina) .
    • Ligand Parameterization : Assign charges (AM1-BCC) and torsional flexibility to the piperazine and pyridazine moieties .
  • Validation : Compare docking scores (ΔG) with experimental binding affinities (Kd) for calibration .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Verify assay conditions (e.g., ATP concentrations in kinase assays) and cell line authenticity (STR profiling) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .
  • Mechanistic Follow-Up : Conduct orthogonal assays (e.g., SPR for binding kinetics if ELISA results conflict) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。